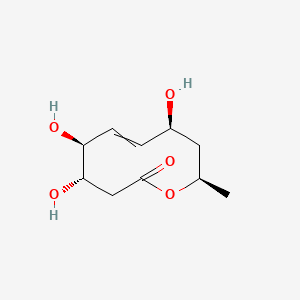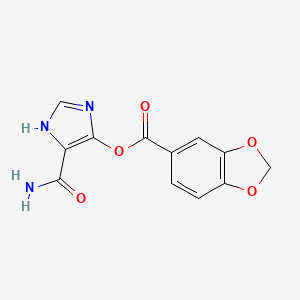
1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester
説明
1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester, commonly known as BDAIC, is a chemical compound that has been studied extensively for its potential therapeutic applications. BDAIC is a derivative of imidazole and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of BDAIC is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. BDAIC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory cytokines and genes involved in cell survival and proliferation. BDAIC has also been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
BDAIC has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. BDAIC has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, BDAIC has been shown to inhibit the replication of HIV and HBV, which are responsible for causing various viral infections.
実験室実験の利点と制限
BDAIC has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to possess various biological activities, making it a promising candidate for drug development. However, there are some limitations to using BDAIC in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, the mechanism of action of BDAIC is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of BDAIC. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another potential direction is to study its mechanism of action in more detail, which can provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to optimize the synthesis and purification of BDAIC, which can improve its solubility and make it more suitable for use in lab experiments.
科学的研究の応用
BDAIC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BDAIC has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, BDAIC has been shown to possess anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
特性
IUPAC Name |
(5-carbamoyl-1H-imidazol-4-yl) 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-10(16)9-11(15-4-14-9)20-12(17)6-1-2-7-8(3-6)19-5-18-7/h1-4H,5H2,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZIPJBSDUYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(NC=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867441 | |
| Record name | 5-Carbamoyl-1H-imidazol-4-yl 2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester | |
CAS RN |
66148-63-8 | |
| Record name | 5-Carbamoyl-1H-imidazol-4-yl-piperonylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


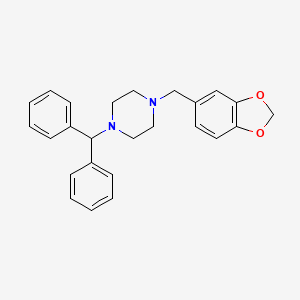
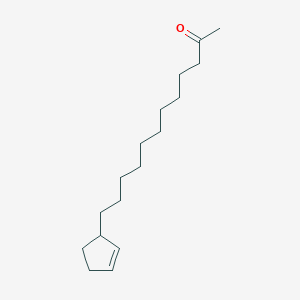

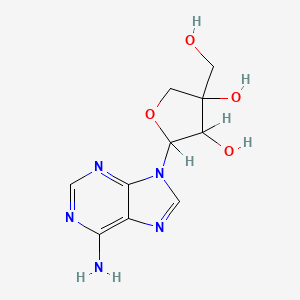

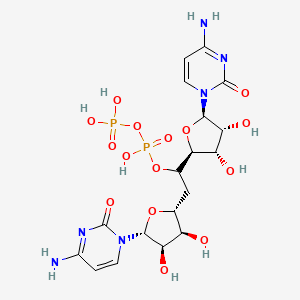
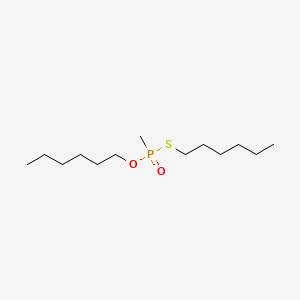

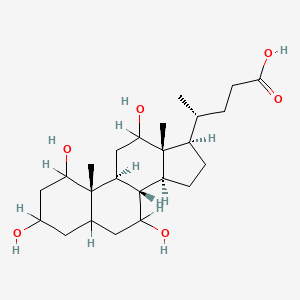
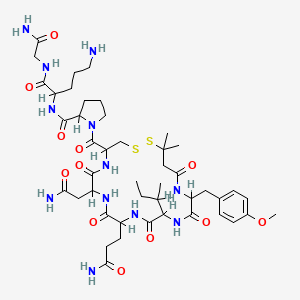
![10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1195927.png)

